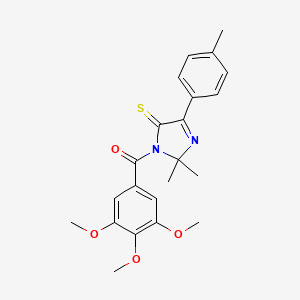

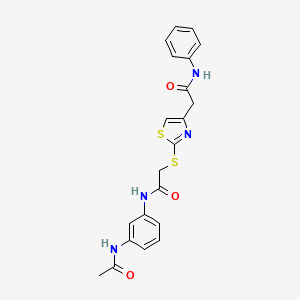

![molecular formula C23H17F2NO4 B2691511 2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,5-difluorophenyl]acetic acid CAS No. 2241130-21-0](/img/structure/B2691511.png)

2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,5-difluorophenyl]acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,5-difluorophenyl]acetic acid” is a complex organic molecule. It contains a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis .

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. The Fmoc group is a significant component, and the molecule also contains acetic acid and difluorophenyl groups .Aplicaciones Científicas De Investigación

Peptide Synthesis and Protection Strategies

Protection of Hydroxy-Groups

The fluoren-9-ylmethoxycarbonyl (Fmoc) group is utilized to protect hydroxy-groups in the synthesis of complex molecules, such as octathymidylic acid fragments, offering a strategic advantage due to its stability under various conditions and its ease of removal without affecting other sensitive groups (Gioeli & Chattopadhyaya, 1982).

Solid Phase Synthesis Enhancements

The development of novel methodologies for solid-phase synthesis, employing Fmoc for N α-amino protection, demonstrates the critical role of fluorenylmethoxycarbonyl derivatives in facilitating the synthesis of protected peptide segments, thereby enabling efficient peptide bond formation and modification (Albericio & Bárány, 1991).

Fluorescence and Photophysical Applications

Development of Fluorescence Probes

Novel fluorescent probes designed to detect reactive oxygen species highlight the versatility of fluorenyl derivatives in the development of sensitive and selective tools for biological and chemical applications. These probes, tailored to detect specific reactive species, underscore the importance of fluorenyl-based compounds in advancing our understanding of oxidative stress and its biological implications (Setsukinai et al., 2003).

Material Science and Polymer Applications

Electrophosphorescence

The integration of fluorenyl groups into iridium complexes for the creation of electrophosphorescent devices illustrates the application of these compounds in the field of materials science, particularly in the development of high-efficiency, stable light-emitting devices. The structural modifications brought about by fluorenyl derivatives significantly enhance the photophysical properties of these materials, leading to advancements in organic electronics and photonics (Zhang et al., 2016).

Synthetic Methodologies and Chemical Transformations

Synthesis of Complex Molecules

The fluorenyl moiety plays a pivotal role in the synthesis of complex molecules, such as N-alkylhydroxamic acids, through multiple solid-phase approaches. This highlights the utility of fluorenyl derivatives in enabling the efficient and versatile synthesis of a wide range of chemical entities for various scientific and therapeutic applications (Mellor & Chan, 1997).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)-2,5-difluorophenyl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17F2NO4/c24-19-11-21(20(25)9-13(19)10-22(27)28)26-23(29)30-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-9,11,18H,10,12H2,(H,26,29)(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPRZXVUZYBUTBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=C(C=C(C(=C4)F)CC(=O)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17F2NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-Bromophenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2691430.png)

![3-[4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]-2-[3-(trifluoromethyl)phenyl]acrylonitrile](/img/structure/B2691432.png)

![N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(furan-2-ylmethyl)oxalamide](/img/structure/B2691438.png)

![tert-butyl N-{[1-(bromomethyl)cyclopropyl]methyl}carbamate](/img/structure/B2691439.png)

![2-Methyl-1-[1-(oxolan-3-yl)azetidin-3-yl]benzimidazole](/img/structure/B2691445.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2691447.png)

![5-[2-(4-bromophenyl)-2-oxoethyl]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2691448.png)